N-[1-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[1-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a methoxyphenyl group, an ethyl linkage, and a benzoxadiazole ring system with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-benzoxadiazole in the presence of a base such as triethylamine to yield the desired sulfonamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the benzoxadiazole ring can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine-substituted benzoxadiazoles, and various substituted sulfonamides.
Scientific Research Applications
N-[1-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzoxadiazole ring system can interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
- N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride
Uniqueness
N-[1-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a benzoxadiazole ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to act as both a fluorescent probe and an enzyme inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H15N3O4S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C15H15N3O4S/c1-10(11-6-8-12(21-2)9-7-11)18-23(19,20)14-5-3-4-13-15(14)17-22-16-13/h3-10,18H,1-2H3 |
InChI Key |
IHGYLOOCBADDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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